2-Chloro-N-[2-oxo-2-(1H-pyrazol-4-ylamino)ethyl]propanamide
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Description
Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Synthesis Analysis
Pyrazole synthesis involves various methods. One common method is the reaction of hydrazones with nitroolefins mediated with strong bases . Another approach involves the condensation reaction of 5-aminopyrazoles with N-substituted isatin .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a five-membered ring with two adjacent nitrogen atoms. The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .
Chemical Reactions Analysis
Chemical reactions involving pyrazole derivatives are diverse and can lead to a wide range of products. For instance, Wong et al. reported the synthesis and structural identification of 5-amino-4-hydroxyiminopyrazoles from 5-amino-pyrazoles with ethyl nitrite or sodium nitrite in 10% aqueous HCl solution .
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-chloro-N-[2-oxo-2-(1H-pyrazol-4-ylamino)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4O2/c1-5(9)8(15)10-4-7(14)13-6-2-11-12-3-6/h2-3,5H,4H2,1H3,(H,10,15)(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGXCTWLIGPETQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NC1=CNN=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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